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Introduction
Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI)

under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).

[1] This technical guide provides an in-depth overview of the pharmacokinetics and

pharmacodynamics of ampreloxetine, compiling data from key clinical trials to inform ongoing

research and development in this area.

Pharmacokinetics
Ampreloxetine exhibits a pharmacokinetic profile that supports once-daily dosing. Its

absorption, distribution, metabolism, and excretion have been characterized in studies

involving healthy volunteers and various patient populations.[2]

Absorption and Distribution
Following oral administration, ampreloxetine reaches peak plasma concentrations (Tmax)

between 6 to 9 hours.[3][4] The pharmacokinetic profile is best described by a two-

compartment model with first-order absorption and elimination.[2][5] Ampreloxetine has a long

terminal half-life of 30-40 hours, which leads to sustained plasma concentrations over a 24-

hour dosing interval at steady state.[2][4] Steady-state plasma levels are typically achieved

within two weeks of initiating once-daily dosing.[3][4]
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Metabolism and Elimination
The primary route of elimination for ampreloxetine is believed to be through metabolism by the

cytochrome P450 1A2 (CYP1A2) enzyme.[2] This is supported by the observation that smoking

status and sex are statistically significant covariates for ampreloxetine exposure, although

these differences are not considered clinically meaningful at the recommended 10 mg dose.[2]

Notably, cytochrome P450 2D6 (CYP2D6) phenotype does not influence ampreloxetine

exposure.[2]

Population Pharmacokinetics
Population pharmacokinetic analyses have indicated that age, weight, and renal impairment do

not have a clinically significant impact on ampreloxetine exposure.[2][3] This suggests that

dose adjustments may not be necessary for these populations.

Table 1: Summary of Ampreloxetine Pharmacokinetic Parameters

Parameter Value Reference(s)

Model

Two-compartment with first-

order absorption and

elimination

[2][5]

Terminal Half-life (t½) 30-40 hours [2][4]

Time to Peak Plasma

Concentration (Tmax)
6-9 hours [3][4]

Time to Steady State ~2 weeks [3][4]

Primary Metabolism
Cytochrome P450 1A2

(CYP1A2)
[2]

Influence of Covariates

- No clinically meaningful

impact of age, weight, or renal

impairment. - Statistically

significant but not clinically

meaningful impact of sex and

smoking.

[2][3]
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Pharmacodynamics
Ampreloxetine's therapeutic effects are derived from its selective inhibition of the

norepinephrine transporter (NET), leading to increased synaptic availability of norepinephrine.

Mechanism of Action
Ampreloxetine is a selective norepinephrine reuptake inhibitor.[1] By binding to and blocking

the norepinephrine transporter (NET) on presynaptic sympathetic neurons, it prevents the

reuptake of norepinephrine from the synaptic cleft.[6] This leads to an increased concentration

and prolonged action of norepinephrine at the neurovascular junction, enhancing

vasoconstrictor tone and helping to mitigate the drop in blood pressure upon standing that is

characteristic of nOH.[3][6] At higher doses, it may also act as a dual serotonin-norepinephrine

reuptake inhibitor (SNRI) due to its affinity for the serotonin transporter (SERT), though it has a

4-fold selectivity for NET over SERT.[1]
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Mechanism of Action of Ampreloxetine.

Pharmacodynamic Effects
Clinical studies have demonstrated clear pharmacodynamic effects of ampreloxetine consistent

with its mechanism of action. Treatment with ampreloxetine leads to a significant increase in

plasma norepinephrine levels and a concurrent decrease in its intraneuronal metabolite, 3,4-

dihydroxyphenylglycol (DHPG).[3][7] This shift in the NE:DHPG ratio serves as a key biomarker

of NET inhibition.[3]

Table 2: Summary of Ampreloxetine Pharmacodynamic Effects in nOH Patients

Biomarker / Effect Result Reference(s)

Plasma Norepinephrine (NE)
Significant increase (e.g., 71%

increase from baseline)
[3][7]

Plasma 3,4-

dihydroxyphenylglycol (DHPG)

Significant decrease (e.g.,

22% decline from baseline)
[3][7]

NE:DHPG Ratio Significant increase [3]

Norepinephrine Transporter

(NET) Occupancy
>75% at a 10 mg dose [2]

Serotonin Transporter (SERT)

Occupancy
<50% at a 10 mg dose [2]

Standing Systolic Blood

Pressure
Increased [8]

Supine Blood Pressure Minimal change [8]

Symptoms of

Dizziness/Lightheadedness
Improved [8]

Experimental Protocols
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The pharmacokinetic and pharmacodynamic properties of ampreloxetine have been elucidated

through a series of clinical trials. Below are summaries of the methodologies for key studies.

Phase 2 Trial in Symptomatic nOH (NCT02705755)
This multicenter study was designed to assess the safety, efficacy, and pharmacokinetics of

ampreloxetine in patients with nOH.[3][8]

Part A (Ascending-Dose): An ascending-dose phase with a range of 1-20 mg to evaluate

safety and tolerability.[8]

Part B (Double-Blind, Placebo-Controlled): A one-day, double-blind, randomized, placebo-

controlled phase to confirm the effects observed in Part A. The median dose was 15 mg.[8]

Part C (Open-Label Extension): A 20-week, open-label, steady-state extension phase with a

median dose of 10 mg, followed by a 4-week withdrawal period to assess durability of effect.

[8]

Assessments: Key assessments included the Orthostatic Hypotension Symptom

Assessment Scale (OHSA), supine, seated, and standing blood pressure, and safety

monitoring.[8] Pharmacokinetic and pharmacodynamic blood samples (for NE and DHPG)

were also collected.[3]

Phase 3 Program: SEQUOIA (NCT03750552) and
REDWOOD (NCT03829657) Studies
These were two sequential Phase 3 trials designed to evaluate the efficacy and safety of

ampreloxetine in patients with symptomatic nOH due to primary autonomic failure (e.g.,

Multiple System Atrophy, Parkinson's Disease).[9][10]

SEQUOIA (4-week study): A multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.[10]

REDWOOD (22-week study): This study consisted of a 16-week open-label period followed

by a 6-week double-blind, placebo-controlled, randomized withdrawal period to evaluate the

sustained benefit of ampreloxetine.[9][10]
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Dosing: A single daily oral dose of 10 mg of ampreloxetine or placebo was administered.[9]

Outcome Measures: Primary endpoints focused on changes in the Orthostatic Hypotension

Symptom Assessment (OHSA) composite score. Secondary endpoints included changes in

the Orthostatic Hypotension Daily Activities Scale (OHDAS).[9][10] Blood pressure and

catecholamine levels were also monitored.[9]

Phase 2 Clinical Trial Workflow (e.g., NCT02705755)

Phase 3 Clinical Trial Workflow (e.g., SEQUOIA & REDWOOD)
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General Experimental Workflows for Ampreloxetine Clinical Trials.

Conclusion
Ampreloxetine is a selective norepinephrine reuptake inhibitor with a pharmacokinetic profile

that allows for once-daily oral administration. Its mechanism of action leads to a sustained

increase in synaptic norepinephrine, which has been shown to improve symptoms and

objective measures of orthostatic hypotension in patients with nOH. The data gathered from

extensive clinical trials provide a strong foundation for its continued development as a potential

therapeutic option for this patient population. Further research, including the ongoing

CYPRESS Phase 3 trial (NCT05696717), will continue to refine our understanding of its long-

term efficacy and safety.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15136792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

